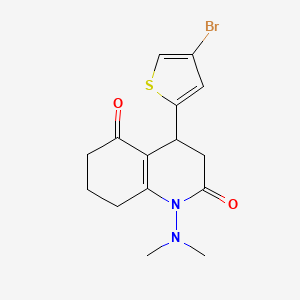![molecular formula C15H19N5O3 B4317486 N'-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B4317486.png)
N'-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE
Overview
Description
N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring substituted with a methoxy group and an imidazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Linking the Rings: The final step involves linking the pyridine and imidazole rings through a propyl chain, which can be achieved using various coupling reactions, such as the Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and imidazole rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE: is similar to other heterocyclic compounds containing pyridine and imidazole rings, such as:
Uniqueness
The uniqueness of N’-(6-METHOXYPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE lies in its specific substitution pattern and the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(6-methoxypyridin-3-yl)-N-[3-(2-methylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-16-7-9-20(11)8-3-6-17-14(21)15(22)19-12-4-5-13(23-2)18-10-12/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSDIHMJSYHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C(=O)NC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B4317416.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B4317423.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4317431.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4317432.png)
![N-(1-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317449.png)
![N-(ADAMANTAN-1-YLMETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4317450.png)
![N-cycloheptyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317455.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317471.png)
![N'-(2-CHLOROPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B4317480.png)

![2-AMINO-4-(3-FLUOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4317495.png)



